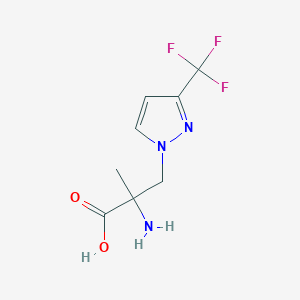
2-Amino-2-methyl-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-methyl-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid is a synthetic organic compound characterized by the presence of an amino group, a methyl group, and a trifluoromethyl-substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 3-(trifluoromethyl)-1H-pyrazole with a suitable precursor, followed by the introduction of the amino and methyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to modify the pyrazole ring or other functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides of the amino group, while substitution reactions can introduce new functional groups in place of the trifluoromethyl group.
Scientific Research Applications
2-Amino-2-methyl-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-methyl-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring and trifluoromethyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-methyl-3-(2-(trifluoromethyl)phenyl)propanoic acid
- 2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid
- 2-Amino-2-methyl-1-propanol
Uniqueness
Compared to similar compounds, 2-Amino-2-methyl-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.
Biological Activity
2-Amino-2-methyl-3-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of pharmacology. The trifluoromethyl group and the pyrazole moiety contribute to its unique properties, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C8H12F3N3O, with a molecular weight of approximately 207.20 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug design.
The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency in inhibiting enzymes and receptors due to increased binding affinity. For instance, studies have shown that the inclusion of a trifluoromethyl group can significantly enhance the inhibition of serotonin uptake, suggesting potential applications in treating mood disorders .
Pharmacological Studies
Recent studies have focused on the compound's role as a modulator of N-methyl-D-aspartate (NMDA) receptors, specifically targeting GluN2C and GluN2D subtypes. These receptors are crucial in synaptic plasticity and memory function. The compound has shown promise as a positive allosteric modulator (PAM), enhancing receptor activity without directly activating the receptor itself .
Case Studies
A notable case study involved the evaluation of this compound in vitro against various cancer cell lines. The results indicated that it exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, highlighting its potential as an anticancer agent. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways .
Data Tables
Properties
Molecular Formula |
C8H10F3N3O2 |
|---|---|
Molecular Weight |
237.18 g/mol |
IUPAC Name |
2-amino-2-methyl-3-[3-(trifluoromethyl)pyrazol-1-yl]propanoic acid |
InChI |
InChI=1S/C8H10F3N3O2/c1-7(12,6(15)16)4-14-3-2-5(13-14)8(9,10)11/h2-3H,4,12H2,1H3,(H,15,16) |
InChI Key |
DIEAPJBOESVKOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CC(=N1)C(F)(F)F)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















